3-(3-Methylphenoxy)azetidine
CAS No.: 949100-18-9
Cat. No.: VC2392726
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 949100-18-9 |
---|---|
Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | 3-(3-methylphenoxy)azetidine |
Standard InChI | InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |
Standard InChI Key | JBYYBRKRSBFVSE-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)OC2CNC2 |
Canonical SMILES | CC1=CC(=CC=C1)OC2CNC2 |
Introduction
Structural Characteristics and Identification
3-(3-Methylphenoxy)azetidine consists of an azetidine core (a four-membered ring containing one nitrogen atom) with a 3-methylphenoxy group attached at the 3-position of the azetidine ring. The molecular formula is C10H13NO, representing a compact structure with significant potential for further functionalization.
Chemical Identifiers
The compound can be uniquely identified through several standardized chemical identifiers, essential for accurate database searches and reference purposes:
Identifier Type | Value |
---|---|
Molecular Formula | C10H13NO |
SMILES | CC1=CC(=CC=C1)OC2CNC2 |
InChI | InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |
InChIKey | JBYYBRKRSBFVSE-UHFFFAOYSA-N |
The specific arrangement of atoms in 3-(3-methylphenoxy)azetidine contributes to its unique chemical properties and reactivity patterns, distinguishing it from other azetidine derivatives .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(3-methylphenoxy)azetidine is crucial for predicting its behavior in various chemical reactions, formulations, and biological systems.
Basic Physical Properties
The compound exhibits characteristics typical of small organic molecules with both polar and non-polar components:
Property | Value |
---|---|
Molecular Weight | 163.22 g/mol |
Physical State at Room Temperature | Solid |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 2 |
Predicted Collision Cross Section Data
Collision cross-section (CCS) values are important for mass spectrometric analysis and provide insights into the three-dimensional structure of the molecule in gas phase:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 164.10700 | 132.1 |
[M+Na]+ | 186.08894 | 140.6 |
[M+NH4]+ | 181.13354 | 137.1 |
[M+K]+ | 202.06288 | 136.1 |
[M-H]- | 162.09244 | 132.5 |
[M+Na-2H]- | 184.07439 | 137.7 |
[M]+ | 163.09917 | 132.2 |
[M]- | 163.10027 | 132.2 |
Derivatives and Salt Forms
Hydrochloride Salt
The hydrochloride salt form of 3-(3-methylphenoxy)azetidine is a commonly used derivative due to its improved stability and solubility characteristics compared to the free base:
Property | Value |
---|---|
CAS Number | 1236862-21-7 |
Molecular Formula | C10H14ClNO |
Molecular Weight | 199.68 g/mol |
SMILES | CC1=CC(=CC=C1)OC2CNC2.Cl |
InChI | InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9(5-8)12-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |
InChIKey | KBYNVFRMORRMIO-UHFFFAOYSA-N |
The hydrochloride salt formation significantly alters some properties of the parent compound:
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Weight | 163.22 g/mol | 199.68 g/mol |
Hydrogen Bond Donor Count | 1 | 2 |
Topological Polar Surface Area | ~12 Ų | 21.3 Ų |
The increased polarity and hydrogen bonding capability of the hydrochloride salt generally leads to enhanced water solubility, making it potentially more suitable for pharmaceutical formulations requiring aqueous solubility .
Synthesis Methods
Multiple synthetic strategies can be employed to prepare 3-(3-methylphenoxy)azetidine and its derivatives, reflecting the importance of this structural scaffold in organic and medicinal chemistry research.
Aziridine to Azetidine Rearrangement
One approach to synthesizing azetidine structures involves an aziridine to azetidine rearrangement. This strategy has been demonstrated for related compounds such as 3-methoxy-3-methylazetidines:
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Starting with N-alkylidene-(2,3-dibromo-2-methylpropyl)amines or N-(2,3-dibromo-2-methylpropylidene)benzylamines
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Treatment with sodium borohydride in methanol under reflux conditions
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An unexpected rearrangement occurs, leading to the formation of the azetidine ring system
This synthetic pathway demonstrates the versatility of nitrogen-containing heterocycle chemistry and provides a potential route for the synthesis of substituted azetidines including those with aryloxy substituents .
Radical Strain-Release Photocatalysis
Recent advances in synthetic methodologies have introduced photocatalytic approaches for accessing densely functionalized azetidines:
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Starting with azabicyclo[1.1.0]butanes (ABBs)
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Application of photocatalytic radical strategy
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Formation of carbon-centered radicals that undergo strain release
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Resulting in the formation of the azetidine core structure
This methodology represents a modern approach to azetidine synthesis that operates under mild conditions and offers high functional group tolerance .
Patent-Protected Methodologies
Several patented methods describe specific approaches to azetidine synthesis:
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Formation of mesylate intermediates in chlorinated solvents at low temperatures (-40°C to -70°C)
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Presence of organic tertiary bases such as triethylamine or diisopropylethylamine
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Displacement reactions in water to facilitate by-product removal
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Specialized deprotection methods for Boc or benzyl protecting groups
These patented methods highlight the industrial interest in efficient synthetic routes to azetidine derivatives for potential pharmaceutical applications .
Analytical Characterization
Proper analytical characterization is essential for confirming the identity, purity, and structural integrity of 3-(3-methylphenoxy)azetidine preparations.
Spectroscopic Analysis
The compound can be characterized using various spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy being particularly informative for structural confirmation:
Technique | Key Structural Information |
---|---|
¹H NMR | Signals for the azetidine ring protons (typically 3-4 ppm), methyl group (2-2.5 ppm), and aromatic protons (6.5-7.5 ppm) |
¹³C NMR | Characteristic peaks for the azetidine carbon atoms (30-60 ppm), methyl carbon (~21 ppm), and aromatic carbon atoms (115-160 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 164 [M+H]+ for the free base |
IR Spectroscopy | Characteristic bands for C-N, C-O, and aromatic C-C stretching vibrations |
Detailed spectroscopic data provides definitive confirmation of the structural integrity and purity of synthesized 3-(3-methylphenoxy)azetidine and its derivatives .
Applications and Biological Activities
The unique structural features of 3-(3-methylphenoxy)azetidine make it valuable in multiple research and application contexts.
Pharmaceutical Research
Azetidine-containing compounds, including 3-(3-methylphenoxy)azetidine and related derivatives, have shown promising activities in various therapeutic areas:
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Potential as building blocks for drug discovery programs
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Development as part of combinatorial libraries for high-throughput screening
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Investigation as triple reuptake inhibitors with potential applications in treating depression and related disorders
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Exploration as components of kinase modulators and other enzyme inhibitors
The rigid, three-dimensional structure of the azetidine ring provides a fixed spatial arrangement that can lead to selective interactions with biological targets, making 3-(3-methylphenoxy)azetidine and its derivatives interesting scaffolds for medicinal chemistry research .
Structural Modifications
The core structure of 3-(3-methylphenoxy)azetidine allows for various modifications to optimize biological activities:
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N-acylation to form amides such as 1-(3,4-dimethoxybenzoyl)-3-(3-methylphenoxy)azetidine
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Integration into more complex molecules such as (3R,4S)-1-methyl-3-[3-(3-methylphenoxy)azetidine-1-carbonyl]piperidin-4-ol
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Transformation to amino sulfonyl azetidines and tertiary amines bearing biologically relevant groups
These structural modifications demonstrate the versatility of 3-(3-methylphenoxy)azetidine as a synthetic intermediate in the preparation of compounds with diverse biological activities .
Supplier | Product Form | Typical Pack Sizes |
---|---|---|
Sigma-Aldrich | Hydrochloride salt | 1 g |
Enamine | Hydrochloride salt | 100 mg to 10 g |
AA BLOCKS | Hydrochloride salt | 1 g, 5 g |
A2B Chem | Hydrochloride salt | 1 g, 5 g |
ChemBridge Corp. | Hydrochloride salt | 1 g, 5 g |
Related Research and Future Directions
Research involving 3-(3-methylphenoxy)azetidine and related azetidine derivatives continues to evolve, with several promising directions emerging.
Emerging Applications
Recent research has highlighted several potential new applications for azetidine-based compounds:
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Development of fluorinated azetidine derivatives with enhanced metabolic stability
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Creation of spiroazetidine scaffolds through oxidative transformations
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Integration into heterocyclic systems with applications in materials science
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Exploration as building blocks for peptidomimetics
These emerging applications underscore the continued interest in azetidine chemistry and the potential for 3-(3-methylphenoxy)azetidine to serve as a valuable scaffold in diverse research areas .
Structure-Activity Relationship Studies
Ongoing structure-activity relationship studies involving 3-(3-methylphenoxy)azetidine derivatives focus on:
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Optimization of substituents on the phenoxy ring
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Modification of the azetidine nitrogen substituents
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Introduction of additional functional groups to enhance target selectivity
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Exploration of stereochemical influences on biological activity
These studies aim to identify the most promising compounds for further development in therapeutic applications and to better understand the relationship between structural features and biological activities .
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